molecular formula C6H8ClNO2 B1351649 1-(2-Chloro-acetyl)-pyrrolidin-2-one CAS No. 43170-60-1

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Cat. No.: B1351649
CAS No.: 43170-60-1
M. Wt: 161.58 g/mol
InChI Key: XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-acetyl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .

Pharmacokinetics

The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.

Result of Action

The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-acetyl)-pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism . By inhibiting DPP-IV, this compound can prolong the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis . Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In pancreatic beta cells, for example, this compound can enhance insulin secretion by inhibiting DPP-IV and increasing the half-life of incretin hormones This leads to improved glucose tolerance and better regulation of blood sugar levels

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of DPP-IV, this compound prevents the enzyme from cleaving incretin hormones, thereby extending their activity . This inhibition is crucial for enhancing insulin secretion and improving glucose homeostasis. Additionally, this compound may interact with other biomolecules, potentially leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes and overall function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit DPP-IV and improve glucose tolerance without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to pancreatic beta cells and other tissues . Understanding the dosage thresholds and potential risks is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound affects the incretin hormone pathway, leading to increased insulin secretion and improved glucose homeostasis . Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in various tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific carriers or binding proteins, which facilitate its movement across cell membranes and into target tissues . The localization and accumulation of this compound can impact its effectiveness and potential side effects, making it important to understand these processes in detail.

Subcellular Localization

This compound is likely to localize in specific subcellular compartments, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound can influence its activity and function, highlighting the importance of understanding these mechanisms for potential therapeutic applications.

Properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390296
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-60-1
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an initial charge of 81.0 g of 2-pyrrolidone in 200 ml of toluene there are added, dropwise and with ice cooling, 54.7 g of chloroacetyl chloride such that the temperature of the reaction mixture remains at 5° C. Following the addition the reaction mixture is stirred at room temperature for 6 hours. The resulting precipitate is filtered off with suction and the solvent is removed in vacuo to give 74.5 g of N-(chloroacetyl)pyrrolidone, corresponding to a yield of 97%.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step Two

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